Cytotoxic Selectivity Profile: 1-Propylpiperazine vs. Standard Baseline
In vitro cytotoxicity assays show 1-Propylpiperazine has an IC50 of 105.6 µM against the MCF7 breast cancer cell line, compared to a higher IC50 of 185.56 µM against the non-tumorigenic L929 fibroblast cell line . This indicates a degree of selective toxicity towards cancer cells.
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 105.6 µM (MCF7); 185.56 µM (L929) |
| Comparator Or Baseline | Baseline: Selectivity ratio calculated between MCF7 and L929 cell lines. |
| Quantified Difference | ~1.8-fold higher selectivity for MCF7 over L929 cells. |
| Conditions | Standard MTT or similar assay against MCF7 (human breast adenocarcinoma) and L929 (mouse fibroblast) cell lines. |
Why This Matters
This selective cytotoxicity data provides a quantifiable rationale for using 1-Propylpiperazine as a starting point for developing anticancer agents, differentiating it from analogs that may lack this specific profile.
